molecular formula C12H13FN2O2 B13251614 methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate CAS No. 260430-94-2

methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate

Cat. No.: B13251614
CAS No.: 260430-94-2
M. Wt: 236.24 g/mol
InChI Key: ZALWIXKRHZLOLN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate is a synthetic tryptophan derivative where the indole ring is substituted with a fluorine atom at the 6-position, and the carboxylic acid group is esterified to a methyl ester. This compound is structurally analogous to 6-fluorotryptophan (CAS: 19310-00-0), a non-canonical amino acid used in protein engineering and antimicrobial studies . The esterification enhances its lipophilicity, making it more suitable for applications in medicinal chemistry, such as peptide synthesis and small-molecule drug development .

The synthesis involves reacting (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid with thionyl chloride in methanol under nitrogen, yielding the methyl ester as an off-white solid with typical yields of 32% after purification . Its crystal structure and purity are often verified using SHELX-based refinement tools, which are widely employed in small-molecule crystallography .

Properties

CAS No.

260430-94-2

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H13FN2O2/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3

InChI Key

ZALWIXKRHZLOLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=CC(=C2)F)N

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and an appropriate aldehyde or ketone .

Chemical Reactions Analysis

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fluorine substitution and esterification. Below is a detailed comparison with structurally related analogs:

Compound Substituent (Indole Position) Functional Group Key Properties References
Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate 6-F Methyl ester, amino acid backbone Enhanced lipophilicity; used in dipeptide synthesis (e.g., compound 8d in )
(S)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoate (7c) 7-Cl Free carboxylic acid Lower solubility in organic solvents; potential antimicrobial activity
2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid (CAS: 33600-67-8) 6-OCH₃ Free carboxylic acid, methoxy group Increased hydrogen-bonding capacity; used in metabolic studies
Methyl 3-(1H-indol-3-yl)propanoate (CAS: 5548-09-4) None Simple methyl ester Lacks amino group; limited bioactivity
2-(6-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride 6-F Amine hydrochloride salt Improved stability; potential CNS-targeting applications

Physicochemical Properties

  • Molecular Weight : 238.24 g/mol (calculated for C₁₂H₁₃FN₂O₂).
  • Lipophilicity : LogP ≈ 1.2 (predicted), higher than 6-fluorotryptophan (LogP ≈ -0.5), due to esterification .
  • Solubility: Sparingly soluble in water but miscible in methanol and acetonitrile, aligning with its use in organic-phase syntheses .

Key Research Findings

Crystallography : The compound’s structure is refined using SHELX software, which optimizes hydrogen-bonding networks and torsional angles in the indole ring .

Dipeptide Applications : Its incorporation into dipeptides (e.g., 8d) demonstrates moderate bioactivity against resistant bacteria, though less potent than 7-chloro analogs .

Comparative Reactivity : Fluorine’s electron-withdrawing effect reduces nucleophilicity at the indole 3-position, affecting coupling reactions compared to methoxy or chloro substituents .

Biological Activity

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate is a synthetic compound belonging to the class of indole derivatives, which are widely studied for their diverse biological activities. This article explores the compound's biological activity, potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H12FN3O2 and a molecular weight of approximately 251.24 g/mol. The presence of the fluorine atom at the 6-position of the indole ring is significant as it can influence the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Indole derivatives are known to modulate signaling pathways, potentially leading to anticancer, antiviral, and anti-inflammatory effects. The compound may exert its effects through:

  • Inhibition of specific enzymes : Indole derivatives have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of receptor activity : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have demonstrated that indole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<5

These results suggest that this compound may be effective in targeting cancer cells.

Antiviral Activity

The compound has also been explored for its antiviral properties. It has been reported that certain indole derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors. Preliminary studies indicate potential efficacy against viruses such as HIV and influenza.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory activities. This compound may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated that this compound exhibited potent cytotoxicity against A431 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

Antiviral Screening

In another study focusing on antiviral properties, this compound was screened against several viruses. The findings revealed moderate antiviral activity, suggesting further investigation could lead to the development of novel antiviral therapies .

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